Leucinocaine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucinocaine can be synthesized through the esterification of 2-(diethylamino)-4-methyl-1-pentanol with p-aminobenzoic acid . The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Leucinocaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Leucinocaine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving nerve conduction and neurotransmission.
Medicine: Utilized as a local anesthetic in minor surgical procedures and dental applications.
Industry: Applied in the formulation of topical anesthetic creams and gels.
Mechanism of Action
Leucinocaine exerts its effects by blocking sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area . The molecular targets include voltage-gated sodium channels, and the pathway involves the inhibition of sodium ion influx, which is crucial for nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Comparison
Leucinocaine is similar to other local anesthetics like lidocaine and bupivacaine in terms of its mechanism of action. it is unique due to its specific molecular structure, which provides distinct pharmacokinetic properties such as onset time and duration of action . Unlike some other anesthetics, this compound has a relatively lower toxicity profile, making it suitable for a broader range of applications .
Properties
CAS No. |
92-23-9 |
---|---|
Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
[2-(diethylamino)-4-methylpentyl] 4-aminobenzoate |
InChI |
InChI=1S/C17H28N2O2/c1-5-19(6-2)16(11-13(3)4)12-21-17(20)14-7-9-15(18)10-8-14/h7-10,13,16H,5-6,11-12,18H2,1-4H3 |
InChI Key |
MLHBDHJHNDJBLI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
CCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leucinocaine; Leucinocainum; S.F. 147; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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